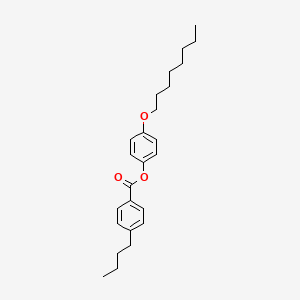
4-(Octyloxy)phenyl 4-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Octyloxy)phenyl 4-butylbenzoate, also known as Octyloxybenzoic acid butyl ester, is an organic compound and a member of the benzoate family. It has a molecular formula of C25H34O3 .
Synthesis Analysis
The synthesis of 4-(Octyloxy)phenyl 4-butylbenzoate involves a multi-step process. In one study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .Molecular Structure Analysis
The molecular structure of 4-(Octyloxy)phenyl 4-butylbenzoate consists of 25 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms . The average mass is 382.536 Da and the monoisotopic mass is 382.250793 Da .Scientific Research Applications
Liquid Crystal Displays (LCDs)
4-(Octyloxy)phenyl 4-butylbenzoate: is a compound with liquid crystalline properties, which makes it valuable in the production of LCDs. Its molecular structure contributes to the stability and performance of the liquid crystal phase, essential for high-quality display technology. The compound’s ability to form a non-tilted smectic mesophase over a wide temperature range is particularly beneficial for devices that need to operate under varying environmental conditions .
Electro-Optic Modulators
Due to its dielectric properties, this compound is used in electro-optic modulators, which are devices that can control light signals based on an electric field. These modulators are crucial in various applications, including telecommunications and signal processing. The compound’s dielectric constants and relaxation mechanisms are key factors in its effectiveness in these roles .
Organic Light-Emitting Diodes (OLEDs)
The compound’s ability to self-assemble into ordered structures makes it a candidate for use in OLEDs. Its molecular design can influence the emission properties, potentially leading to more efficient and longer-lasting OLEDs. This application is significant for the development of next-generation displays and lighting solutions .
Biosensors
In the field of biosensing, 4-(Octyloxy)phenyl 4-butylbenzoate can be utilized to create responsive layers that change their optical properties in the presence of specific biological molecules. This sensitivity to biological interactions is crucial for the development of highly selective and sensitive biosensors .
Organic Semiconductors
The compound’s molecular structure allows for the creation of organic semiconductors with desirable electronic properties. Its potential for high charge mobility and stability under electronic excitation makes it suitable for use in organic transistors and other semiconductor devices .
Nanoparticle-Doped Liquid Crystal Devices
4-(Octyloxy)phenyl 4-butylbenzoate: can be used to enhance the properties of liquid crystals doped with nanoparticles. This combination can lead to novel devices with improved optical and electronic characteristics, useful in advanced display technologies and photonic applications .
properties
IUPAC Name |
(4-octoxyphenyl) 4-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESAJRHSCPKXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597395 |
Source


|
| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42815-59-8 |
Source


|
| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

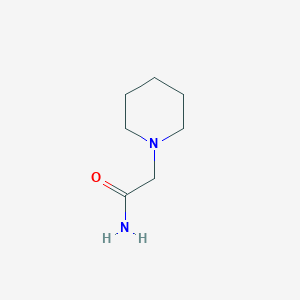

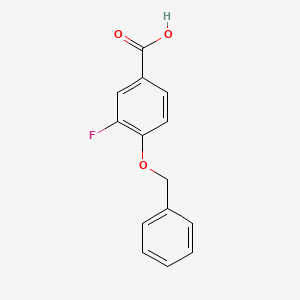
![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)
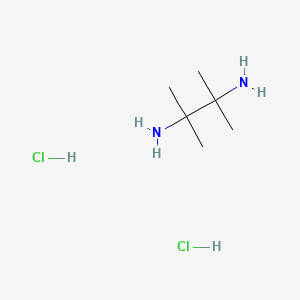
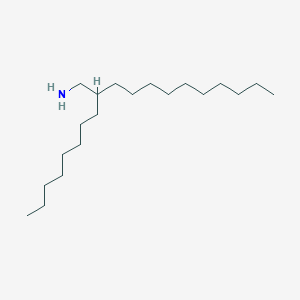
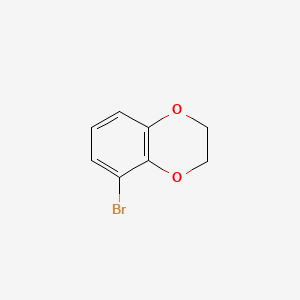



![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)
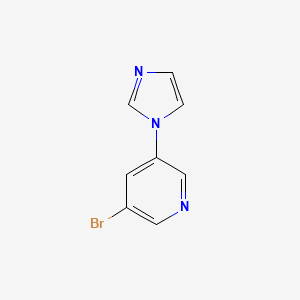
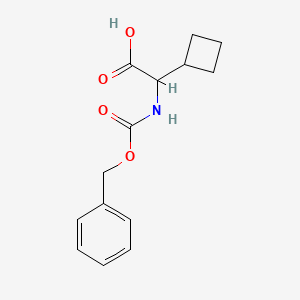
![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)